An In-depth Technical Guide to the Crystal Structure Analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties and, consequently, its efficacy and viability as a pharmaceutical agent. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on the causal relationships behind experimental choices, ensuring a self-validating system of analysis. We will explore the synthesis and characterization of the target molecule, the methodologies for obtaining high-quality single crystals, the intricacies of single-crystal and powder X-ray diffraction, and the complementary role of computational crystal structure prediction. While the specific crystal structure of 3-Aminobenzo[d]isoxazole-4-carbonitrile is not publicly available at the time of this writing, this guide will leverage data from a close structural analog, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, to provide an expert-level predictive analysis of its likely crystallographic features.
Introduction: The Significance of 3-Aminobenzo[d]isoxazole-4-carbonitrile in Drug Discovery
The isoxazole scaffold is a privileged five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms. This moiety is present in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5] The fusion of the isoxazole ring with a benzene ring to form the benzo[d]isoxazole core, further substituted with an amino and a carbonitrile group, as in 3-Aminobenzo[d]isoxazole-4-carbonitrile, creates a molecule with a unique electronic and steric profile. Such compounds are of considerable interest to the pharmaceutical industry as potential inhibitors of various enzymes or as modulators of receptor activity.[6][7]
The solid-state properties of an Active Pharmaceutical Ingredient (API), which are governed by its crystal structure, are paramount in drug development. These properties include solubility, dissolution rate, stability, hygroscopicity, and mechanical properties, all of which can impact the drug's bioavailability and manufacturability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a regulatory and commercial necessity.
This guide will provide the necessary theoretical and practical framework for researchers to undertake a comprehensive crystal structure analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile, from initial synthesis to the final interpretation of crystallographic data.
Synthesis and Physicochemical Characterization
A prerequisite for any crystallographic study is the synthesis and purification of the target compound. Based on the literature for analogous 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives, a multicomponent reaction approach is a highly efficient synthetic strategy.[2][8]
Proposed Synthetic Protocol
A plausible and efficient synthesis of 3-Aminobenzo[d]isoxazole-4-carbonitrile can be achieved through a one-pot multicomponent reaction as depicted below. This method is advantageous due to its atom economy and operational simplicity.
Figure 1: Proposed workflow for the synthesis and characterization of 3-Aminobenzo[d]isoxazole-4-carbonitrile.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-hydroxybenzonitrile (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or a green deep eutectic solvent like K2CO3/glycerol.[2] Add a catalytic amount of a base, for instance, piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-Aminobenzo[d]isoxazole-4-carbonitrile.
Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed before proceeding to crystallization trials.
| Technique | Purpose | Expected Observations for 3-Aminobenzo[d]isoxazole-4-carbonitrile |
| ¹H NMR | To determine the proton environment. | Aromatic protons of the benzo ring, and a characteristic singlet for the amino (NH₂) protons. |
| ¹³C NMR | To identify the carbon skeleton. | Peaks corresponding to the carbon atoms of the benzo and isoxazole rings, and a distinct peak for the nitrile carbon. |
| FT-IR | To identify functional groups. | Characteristic stretching frequencies for the amino (N-H), nitrile (C≡N), and C=N and C-O bonds of the isoxazole ring.[2][8] |
| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | To assess purity. | A single sharp peak indicating high purity (>99%). |
| Melting Point | To determine the melting range. | A sharp melting point is indicative of a pure crystalline solid. For analogs, melting points are reported in the range of 170-230°C.[8][9] |
| Solubility Studies | To identify suitable crystallization solvents. | Qualitative assessment of solubility in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water). |
Crystallization: The Art and Science of Growing Single Crystals
The major bottleneck in single-crystal X-ray diffraction is often the growth of high-quality crystals of sufficient size.[1] This process involves two main stages: nucleation and crystal growth. The goal is to achieve slow nucleation followed by controlled growth to avoid the formation of polycrystalline material or small, poorly-diffracting crystals.
Common Crystallization Techniques for Small Organic Molecules
A systematic screening of various crystallization methods and solvent systems is crucial.
| Technique | Principle | Protocol |
| Slow Evaporation | Gradually increasing the concentration of the solute to the point of supersaturation by slowly evaporating the solvent. | 1. Prepare a nearly saturated solution of the compound in a suitable volatile solvent in a vial. 2. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation. 3. Store the vial in a vibration-free environment at a constant temperature. |
| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | 1. Place a small open vial containing a concentrated solution of the compound inside a larger, sealed jar. 2. Add an anti-solvent (in which the compound is insoluble) to the larger jar. 3. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize. |
| Slow Cooling | Decreasing the temperature of a saturated solution to reduce the solubility of the compound and induce crystallization. | 1. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. 2. Slowly cool the solution to room temperature or below in a controlled manner (e.g., in a dewar). |
| Liquid-Liquid Diffusion | A solution of the compound and an anti-solvent are carefully layered in a narrow tube. Crystallization occurs at the interface as the liquids slowly mix. | 1. Carefully layer a solution of the compound over a denser anti-solvent in a narrow tube. 2. Alternatively, layer a less dense anti-solvent over the solution. 3. Allow the two layers to slowly diffuse into each other. |
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Atomic Architecture
SCXRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[3] It provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SCXRD Protocol
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Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction and Integration: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The unit cell dimensions and space group are determined from the diffraction pattern. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted.
-
Validation and Finalization: The final structure is validated using various crystallographic metrics, such as the R-factor (a measure of the agreement between the experimental and calculated structure factors). A final Crystallographic Information File (CIF) is generated, which contains all the crystallographic information.
Predictive Analysis based on the Crystal Structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile
While the crystal structure of 3-Aminobenzo[d]isoxazole-4-carbonitrile is yet to be determined, we can infer its likely structural features from the known crystal structure of its analog, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.[1][10]
| Crystallographic Parameter | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | Predicted Features for 3-Aminobenzo[d]isoxazole-4-carbonitrile |
| Crystal System | Monoclinic | Likely to be a low-symmetry system such as monoclinic or triclinic. |
| Space Group | P2₁/n | A centrosymmetric space group is probable, given the achiral nature of the molecule. |
| Unit Cell Dimensions | a = 3.8779 Å, b = 18.8518 Å, c = 8.2015 Å, β = 100.780° | The unit cell dimensions will be larger to accommodate the bulkier benzo group. |
| Intermolecular Interactions | N-H···N (amino to nitrile) and N-H···N (amino to isoxazole nitrogen) hydrogen bonds, forming a two-dimensional network.[1][10] | Strong N-H···N hydrogen bonds between the amino group and the nitrile group are highly probable, leading to the formation of dimers or chains. The isoxazole nitrogen will also likely act as a hydrogen bond acceptor. π-π stacking interactions between the benzo rings of adjacent molecules are also expected. |
| Molecular Geometry | The isoxazole ring is essentially planar. | The benzo[d]isoxazole ring system is expected to be largely planar. |
The presence of strong hydrogen bonding and potential π-π stacking interactions in the crystal lattice of 3-Aminobenzo[d]isoxazole-4-carbonitrile will likely result in a thermodynamically stable crystalline form with a relatively high melting point.
Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Characterization
While SCXRD provides the complete 3D structure from a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing bulk polycrystalline samples.[10][11] It is crucial for polymorph screening, quality control, and monitoring solid-state stability.
Key Applications of PXRD in the Analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile:
-
Fingerprinting: Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form.[10]
-
Polymorph Screening: PXRD is the primary technique used to identify different polymorphic forms of a drug substance.
-
Phase Purity: It can be used to confirm the phase purity of a bulk sample and detect the presence of any crystalline impurities or different polymorphic forms.
-
Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous material and can be used to determine the degree of crystallinity.[5]
Computational Crystal Structure Prediction (CSP)
In recent years, computational methods for Crystal Structure Prediction (CSP) have become increasingly powerful tools in solid-state chemistry.[6] CSP aims to predict the crystal structures of a molecule from first principles, based only on its chemical diagram.
The Role of CSP in the Study of 3-Aminobenzo[d]isoxazole-4-carbonitrile:
-
Polymorph Landscape: CSP can generate a landscape of energetically plausible crystal structures, providing insight into the likely number of accessible polymorphs.
-
Guiding Experimental Screening: The predicted stable structures can guide experimental crystallization efforts by suggesting potential intermolecular interaction motifs that need to be favored.
-
Understanding Stability: By ranking the predicted structures by their lattice energies, CSP can help to identify the most thermodynamically stable form.
Conclusion and Future Outlook
The comprehensive crystal structure analysis of 3-Aminobenzo[d]isoxazole-4-carbonitrile is a critical step in its development as a potential pharmaceutical agent. This guide has provided a detailed, expert-driven roadmap for researchers to follow, from the initial synthesis and characterization to advanced crystallographic analysis and computational prediction. The key to a successful analysis lies in a systematic and iterative approach, combining meticulous experimental work with a sound theoretical understanding of crystallography and intermolecular interactions.
By following the protocols and considering the predictive insights outlined in this guide, researchers will be well-equipped to unlock the solid-state secrets of 3-Aminobenzo[d]isoxazole-4-carbonitrile, paving the way for its rational development into a safe and effective therapeutic. The elucidation of its crystal structure will not only provide a wealth of information about its physicochemical properties but will also contribute to the broader understanding of structure-property relationships in this important class of heterocyclic compounds.
References
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- Asghari, S., Ramezani, M., & Ramezani, F. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121.
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